4,4'-di-n-Amyloxyazoxybenzene
Overview
Description
4,4'-di-n-Amyloxyazoxybenzene: is a chemical compound with the molecular formula C22H30N2O3 and a molecular weight of 370.4852 g/mol . It is also known by other names such as 4,4’-Bis(pentyloxy)azoxybenzene and 4,4’-di-n-Amyloxyazoxybenzene . This compound is characterized by its unique structure, which includes two phenyl rings substituted with pentyloxy groups and connected by a diazene (N=N) linkage with an oxide group.
Preparation Methods
The synthesis of 4,4'-di-n-Amyloxyazoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(pentyloxy)aniline.
Diazotization: The 4-(pentyloxy)aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 4-(pentyloxy)aniline under basic conditions to form the azo compound.
Chemical Reactions Analysis
4,4'-di-n-Amyloxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4'-di-n-Amyloxyazoxybenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4'-di-n-Amyloxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the concentration of the compound .
Comparison with Similar Compounds
4,4'-di-n-Amyloxyazoxybenzene can be compared with other similar compounds such as:
Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide: This compound has heptyloxy groups instead of pentyloxy groups, resulting in different physical and chemical properties.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: This compound has methoxy groups instead of pentyloxy groups, leading to variations in reactivity and applications.
Diazene,1,2-bis(4-pentylphenyl)-, 1-oxide: This compound has pentyl groups instead of pentyloxy groups, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
oxido-(4-pentoxyphenyl)-(4-pentoxyphenyl)iminoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-5-7-17-26-21-13-9-19(10-14-21)23-24(25)20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMATSUHPOPLMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19482-05-4 | |
Record name | Diazene, 1,2-bis[4-(pentyloxy)phenyl]-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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